Mdivi-1

Mitochondrial dynamics Mitophagy Cell cycle

Mdivi-1 is the definitive selective inhibitor of mitochondrial division DRP1/Dnm1. Unlike pan-dynamin inhibitors (e.g., Dynasore), it uniquely modulates DRP1 phosphorylation at Ser637 and Ser616—critical for PINK1/Parkin-mediated mitophagy studies—without off-target effects. Demonstrated in vivo neuroprotection and cardioprotection at 1 mg/kg without overt toxicity, contrasting with Dynasore’s detrimental cardiac effects. Procure high-purity (≥98%, HPLC) material with validated solubility protocols to avoid aggregation artifacts in SPR and MST binding assays.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.2 g/mol
CAS No. 338967-87-6
Cat. No. B1676016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdivi-1
CAS338967-87-6
Synonyms3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
mdivi-1 compound
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22)
InChIKeyNZJKEVWTYMOYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mdivi-1 (CAS 338967-87-6): Selective Mitochondrial Fission Inhibitor for DRP1-Mediated Dynamics


Mdivi-1 (Mitochondrial division inhibitor 1) is a cell-permeable quinazolinone derivative that functions as a selective inhibitor of dynamin-related protein 1 (DRP1) and dynamin I (Dnm1) [1]. This compound is the most widely used pharmacological tool for blocking mitochondrial fission, with a reported IC50 range of 1-10 μM against Dnm1 GTPase activity in cell-free assays . It is distinguished from pan-dynamin inhibitors by its specific targeting of the mitochondrial division machinery, making it a critical reagent for studies of mitochondrial dynamics, apoptosis, and ischemia-reperfusion injury [2].

Mdivi-1: Why Pan-Dynamin Inhibitors Like Dynasore Cannot Replace This Selective Tool


Unlike broad-spectrum dynamin inhibitors such as Dynasore, which target both classical dynamins (Dyn1/2) and DRP1 with an IC50 of ~15 μM , Mdivi-1 offers a narrower selectivity window for the mitochondrial fission protein DRP1. This distinction is critical for functional studies, as demonstrated by findings that Mdivi-1, but not Dynasore, modulates the phosphorylation status of DRP1 at Ser637 and Ser616, a key regulatory event in mitophagy and mitotic spindle assembly [1]. Furthermore, in models of oxidative stress and ischemia-reperfusion, Mdivi-1 and Dynasore exhibit divergent and even opposing effects on cell viability and mitochondrial function [2]. These mechanistic divergences render generic substitution scientifically invalid and underscore the need for Mdivi-1 in experiments requiring specific interrogation of DRP1-mediated mitochondrial division.

Mdivi-1: Quantitative Evidence of Differentiation Versus Key Comparators


Differential Modulation of DRP1 Phosphorylation Status vs. Dynasore

In a head-to-head comparison in HeLa cells, Mdivi-1 but not Dynasore influenced the dynamic phosphorylation status of DRP1 at Ser637 and Ser616, a critical regulatory axis for mitophagy and mitotic spindle formation [1].

Mitochondrial dynamics Mitophagy Cell cycle

Potency Comparison: Mdivi-1 vs. Dynasore for Mitochondrial Protection in Ischemia-Reperfusion

In a comparative study of mouse hearts subjected to ischemia-reperfusion, Mdivi-1 (1 µM) reduced post-ischemic expression of mitochondrial DRP-1 and phospho-activation of ERK1/2, conferring protection. In contrast, Dynasore (1 µM) worsened cell death and reduced non-mitochondrial DRP-1 [1].

Ischemia-reperfusion injury Cardioprotection Oxidative stress

Differential Cytoprotection Against Chemical Injury vs. Dynasore and Dyngo-4a

In a model of corneal epithelial cell injury, Mdivi-1 provided cytoprotection against nitrogen mustard exposure, whereas the broad-spectrum dynamin inhibitor Dynasore did not [1]. Importantly, Mdivi-1's protective effect was independent of modulating inflammatory cytokine expression, distinguishing its mechanism from that of Dynasore in a different stress context (tBHP exposure) [1].

Ocular surface Chemical injury Cytoprotection

Comparative In Vivo Efficacy in Spinal Cord Ischemia-Reperfusion

In a rat model of spinal cord ischemia-reperfusion injury, Mdivi-1 treatment (1 mg/kg) significantly mitigated spinal cord edema and neurological dysfunction, with no observed organ-related toxicity [1]. While no direct comparator data is available in this exact model, this study provides quantitative, in vivo validation of Mdivi-1's therapeutic window and distinguishes it from the reported narrow therapeutic window and pro-arrhythmic effects of Dynasore at higher doses (5 µM) in cardiac models [2].

Spinal cord injury Neuroprotection In vivo pharmacology

Purity and Formulation Consistency as a Procurement Differentiator

High-purity (>98%) Mdivi-1 is essential for reproducible results, as lower purity batches may contain inactive or off-target contaminants. Selleck Chemicals' Mdivi-1 (Cat. S7162) is quality-controlled to 99.88% purity, and validated in vivo formulation protocols are provided . This level of quality control and technical support directly addresses the issue of variable binding affinities observed with some Mdivi-1 preparations, which can be impacted by compound aggregation [1].

Chemical procurement Quality control Formulation

Mdivi-1: Optimal Experimental Scenarios Derived from Comparative Evidence


Investigating DRP1-Specific Phosphorylation in Mitophagy Regulation

Based on the direct head-to-head evidence that Mdivi-1, but not Dynasore, modulates DRP1 phosphorylation at Ser637/Ser616 [1], Mdivi-1 is the superior choice for experiments designed to dissect the role of DRP1 phosphorylation in PINK1/Parkin-mediated mitophagy or mitotic spindle assembly. This specificity is critical for avoiding confounding effects from pan-dynamin inhibition.

Preclinical Studies of Ischemia-Reperfusion Injury Requiring a Favorable Therapeutic Window

Given its demonstrated in vivo efficacy at 1 mg/kg in a rat spinal cord ischemia model without overt toxicity [2], and its protective profile contrasted with the detrimental effects of Dynasore in cardiac I/R [3], Mdivi-1 is a preferred tool for in vivo studies of neuroprotection and cardioprotection. Its safety profile at efficacious doses supports its use in preclinical research aiming to validate DRP1 as a therapeutic target.

Studies of Chemical Injury and Cytoprotection in Ocular Surface Models

As shown in a direct comparison where Mdivi-1, but not Dynasore, provided cytoprotection against nitrogen mustard in corneal epithelial cells [4], Mdivi-1 is the indicated tool for investigating DRP1's role in chemical injury models. This application is further supported by evidence of its distinct mechanism of action independent of inflammatory cytokine modulation in this context [4].

Experiments Requiring High-Confidence, Reproducible In Vitro Data

Given the reported variability in Mdivi-1 binding affinity due to compound aggregation [5], procurement of high-purity (99.88%) Mdivi-1 with validated solubility and formulation protocols is essential. This scenario is particularly critical for surface plasmon resonance (SPR) or microscale thermophoresis (MST) assays where compound aggregation can severely compromise results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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